
5-Hydroxy-2-phenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-phenylthiazole is a heterocyclic compound with the chemical formula C9H7NOS . It belongs to the thiazole group of compounds, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Synthesis Analysis
The synthesis of 2-phenylthiazole derivatives has been reported in the literature . For instance, one study reported the synthesis of 2-phenylthiazole derivatives using hydrogenation catalysts . Another study reported the synthesis of 2-phenylthiazole derivatives from o-aminophenol and m-phenylenediamine .Molecular Structure Analysis
The molecular structure of 2-phenylthiazole derivatives has been confirmed by various spectroscopic techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis .Chemical Reactions Analysis
The chemical reactions involving 2-phenylthiazole derivatives are complex and can involve various processes . For instance, one study reported the reaction of 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF, leading to the formation of new hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-phenylthiazole derivatives can vary depending on the specific derivative and its synthesis method . For instance, one study reported that 2-Hydroxy-5-phenylthiazole has a molecular weight of 177.23 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including 5-Hydroxy-2-phenylthiazole, have been found to have antimicrobial properties . They can be used in the development of new antimicrobial agents, which could be beneficial in treating various bacterial and fungal infections .
Antiretroviral Applications
Thiazole derivatives have also been used in the development of antiretroviral drugs . For example, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Applications
Thiazole derivatives have shown potential as antifungal agents . For example, Abafungin is a thiazole derivative that has been used as an antifungal drug .
Anticancer Applications
Thiazole derivatives have been studied for their potential anticancer properties . Tiazofurin, a thiazole derivative, has been used in cancer treatment .
Anti-inflammatory Applications
Thiazole derivatives have demonstrated anti-inflammatory properties . Meloxicam, an anti-inflammatory drug, contains a thiazole moiety .
Anti-Alzheimer Applications
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They may help in the development of new drugs for treating this neurodegenerative disorder .
Antihypertensive Applications
Thiazole derivatives have been studied for their potential antihypertensive properties . They could be used in the development of new drugs for treating high blood pressure .
Antioxidant Applications
Thiazole derivatives have demonstrated antioxidant properties . They can help in neutralizing harmful free radicals in the body, which could be beneficial in preventing various health conditions .
Safety and Hazards
The safety and hazards associated with 2-phenylthiazole derivatives can vary depending on the specific derivative and its intended use . For instance, one safety data sheet for a related compound, 4-Phenylurazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
The future directions for research on 2-phenylthiazole derivatives are promising. For instance, one study reported the synthesis of new potential Sortase A inhibitors, which contain the 2-phenylthiazole moiety, and suggested that these compounds could be used as add-on therapies together with known antibacterial agents to combat multidrug-resistance enterococcal infections .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds can vary widely depending on their structure and function.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been shown to have anti-inflammatory and analgesic activity . The specific interactions these compounds have with their targets can lead to a variety of changes, such as the inhibition of certain enzymes or the activation of specific receptors.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been shown to have antiviral activity, which could involve the inhibition of viral replication pathways . Other thiazole derivatives have been shown to have anticancer activity, which could involve the disruption of cell division pathways .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can depend on a variety of factors, including their chemical structure and the route of administration. Some general characteristics of thiazole compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of Action
The result of the action of thiazole derivatives can vary widely depending on their specific targets and modes of action. For example, some thiazole derivatives have been shown to have anti-inflammatory and analgesic activity, which could result in the reduction of pain and inflammation .
Action Environment
The action environment of thiazole derivatives can be influenced by a variety of factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .
Propiedades
IUPAC Name |
2-phenyl-1,3-thiazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-6,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEWIUCHJAKFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)
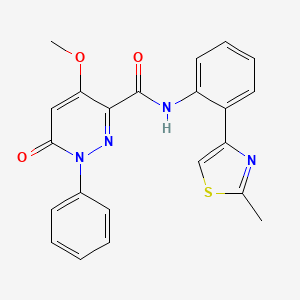
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone](/img/structure/B2945393.png)
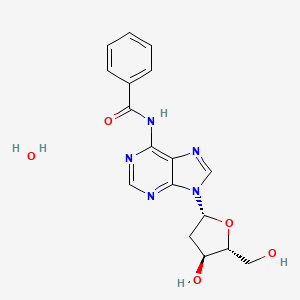
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)
![3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2945397.png)

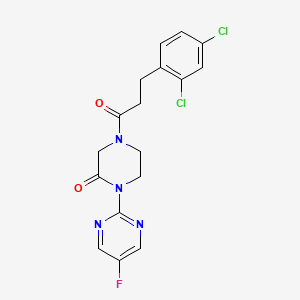

![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)
![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2945409.png)
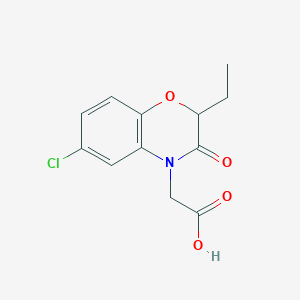
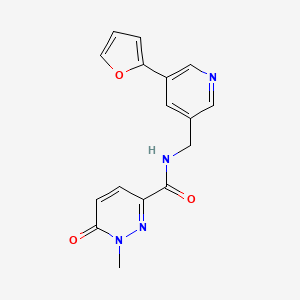
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2945412.png)